![molecular formula C9H12N2O2 B1395877 Methyl 6-(2-aminoethyl)pyridine-2-carboxylate CAS No. 910405-69-5](/img/structure/B1395877.png)
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate
Overview
Description
“Methyl 6-(2-aminoethyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H12N2O2 . It is also known as MAPC. It has received considerable attention in the scientific community due to its potential application in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “Methyl 6-(2-aminoethyl)pyridine-2-carboxylate” is represented by the formula C9H12N2O2 . This indicates that it contains 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Chemical Synthesis and Ligand Development
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate and its derivatives have shown versatility in chemical synthesis and ligand development. For instance, Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate, a related compound, has been utilized to form complexes by acting as a tridentate ligand, showcasing the compound's ability to bind in a multi-dentate manner. This compound also serves as a precursor for unsymmetrical diamide ligands, offering a pathway to synthesize ligands with asymmetrical arms, which can be significant in the development of chiral catalysts or selective binding agents (Napitupulu et al., 2006).
Photophysical Properties and Drug Delivery
In terms of photophysical properties, certain derivatives of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate have been evaluated for their potential as antitumor compounds. The compounds’ photophysical properties (absorption and fluorescence) were studied in different solvents, and the derivatives were incorporated into lipid membranes and nanoliposomes. This research is pivotal for future drug delivery applications, particularly in cancer therapy, where the compound's incorporation into liposomes could enhance the delivery of antitumor agents (Carvalho et al., 2013).
Catalysis and Selective Arylation
The compound has also been instrumental in catalysis, particularly in selective arylation processes. A study introduced a new bidentate directing group, 3-amino-1-methyl-1 H-pyridin-2-one, to facilitate selective γ-C(sp3)-H activation and arylation of aromatic and aliphatic carboxylic acid derivatives. This advancement in the field of catalysis can lead to the synthesis of therapeutically important compounds and provide versatile arylation methodologies (Pati et al., 2018).
properties
IUPAC Name |
methyl 6-(2-aminoethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7(11-8)5-6-10/h2-4H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXVZYZARARNQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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